[(2-Bromo-3-fluorophenyl)methyl](ethyl)propylamine
Overview
Description
(2-Bromo-3-fluorophenyl)methylpropylamine is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which is further connected to an amine group through a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenyl)methylpropylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with ethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-3-fluorophenyl)methylpropylamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluorophenyl)methylpropylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylpropylamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylpropylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to biological targets. The compound may exert its effects through the inhibition of enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-3-fluorophenyl)methylpropylamine
- (2-Bromo-3-fluorophenyl)methylbutylamine
- (2-Bromo-3-fluorophenyl)methylbutylamine
Uniqueness
(2-Bromo-3-fluorophenyl)methylpropylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-bromo-3-fluorophenyl)methyl]-N-ethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-3-8-15(4-2)9-10-6-5-7-11(14)12(10)13/h5-7H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNCQOZRWANIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=C(C(=CC=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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